L-γ-谷氨酰-对硝基苯胺一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

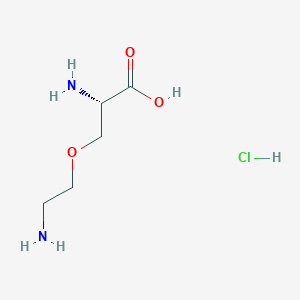

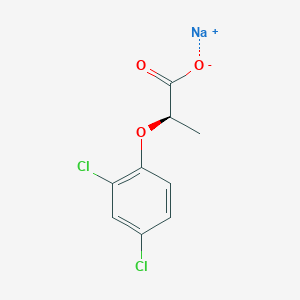

L-gamma-Glutamyl-P-nitroanilide monohydrate is a useful research compound. Its molecular formula is C11H15N3O6 and its molecular weight is 285.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-gamma-Glutamyl-P-nitroanilide monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-gamma-Glutamyl-P-nitroanilide monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

γ-谷氨酰转肽酶的底物

L-γ-谷氨酰-对硝基苯胺一水合物是一种用于γ-谷氨酰转肽酶的比色底物 . 在酶促裂解后,对硝基苯胺(pNA)被释放,可以通过在 405 nm 处进行比色检测来定量,作为 γ-谷氨酰转肽酶活性的量度 .

谷氨酰胺转运蛋白 ASCT2 的抑制剂

L-γ-谷氨酰-对硝基苯胺 (GPNA) 被广泛用于抑制谷氨酰胺转运蛋白 ASCT2 . 这种抑制在研究 ASCT2 在各种生物过程中的作用方面可能很有用 .

3. 其他钠依赖性氨基酸转运蛋白的抑制剂 除了抑制 ASCT2,GPNA 还被发现抑制其他钠依赖性和独立的氨基酸转运蛋白 . 这种广泛的抑制活性使其成为氨基酸转运研究中的宝贵工具 .

谷胱甘肽分解代谢的研究

GPNA 已被用于研究谷胱甘肽分解代谢。 据证明,三种酶,γ-谷氨酰转肽酶 (GGT)、半胱氨酰甘氨酸酶 (CGase) 和胱氨酰酶,是谷胱甘肽分解代谢为硫化氢 (H2S) 的必需酶,在密螺旋体中 .

细胞谷胱甘肽水平的研究

GPNA 已被用于研究其对细胞谷胱甘肽水平的影响 . 谷胱甘肽是细胞中的一种重要抗氧化剂,其水平的变化会对细胞健康和功能产生重大影响 .

作用机制

Target of Action

The primary target of L-gamma-Glutamyl-P-nitroanilide monohydrate is the glutamine transporter ASCT2 (SLC1A5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular processes, across the cell membrane .

Mode of Action

L-gamma-Glutamyl-P-nitroanilide monohydrate acts as a potent and selective inhibitor of the glutamine transporter ASCT2 . It binds to the transporter, thereby blocking the transport of glutamine into the cell . It is also known to inhibit other sodium-dependent and independent amino acid transporters .

Biochemical Pathways

The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate affects the glutamine-glutamate cycle, a key biochemical pathway in cells . This cycle is crucial for maintaining the balance of these amino acids in the cell and plays a significant role in various cellular processes, including protein synthesis and energy production .

Result of Action

The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate can lead to a decrease in intracellular glutamine levels . This can affect various cellular processes that depend on glutamine, potentially leading to changes in cell function or viability .

安全和危害

L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

生化分析

Biochemical Properties

L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the activity of the enzyme gamma-glutamyl transpeptidase . This enzyme facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It also participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .

Cellular Effects

The effects of L-gamma-Glutamyl-P-nitroanilide monohydrate on cells are primarily mediated through its interaction with gamma-glutamyl transpeptidase . This enzyme is involved in various cellular processes, including amino acid transport and cellular redox control . The compound’s influence on these processes can significantly impact cell function .

Molecular Mechanism

The molecular mechanism of L-gamma-Glutamyl-P-nitroanilide monohydrate involves its role as a substrate for gamma-glutamyl transpeptidase . The enzyme catalyzes the transfer of the glutamyl group from L-gamma-Glutamyl-P-nitroanilide monohydrate to glycylglycine, forming L-gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is a key part of the gamma-glutamyl cycle .

Temporal Effects in Laboratory Settings

The compound’s role in the gamma-glutamyl cycle suggests that it may have long-term effects on cellular function .

Metabolic Pathways

L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the gamma-glutamyl cycle . This metabolic pathway involves the transfer of glutamyl groups from glutamyl peptides to other peptides or water, facilitated by gamma-glutamyl transpeptidase .

属性

IUPAC Name |

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIAIPYVFZHSY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)